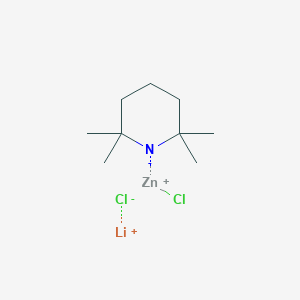

lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride

Description

Lithium; magnesium; 2,2,6,6-tetramethylpiperidin-1-ide; dichloride (CAS 898838-07-8) is a heterobimetallic complex with the formula C₉H₁₈Cl₂LiMgN. It consists of a bulky 2,2,6,6-tetramethylpiperidin-1-ide (TMP) ligand coordinated to magnesium and lithium ions, stabilized by chloride counterions. This compound is typically prepared as a 0.5–1.0 M solution in tetrahydrofuran (THF) and is used in regioselective C–H activation and directed ortho-metallation reactions . Its structure leverages the steric bulk of the TMP ligand to enhance selectivity in organic synthesis.

Properties

IUPAC Name |

lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N.2ClH.Li.Zn/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOHSDUAQKXCAF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCCC([N-]1)(C)C)C.[Cl-].Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2LiNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145881-09-9 | |

| Record name | Zinc chloro 2,2,6,6-tetramethylpiperidide lithium chloride complex (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this complex primarily involves a two-step reaction process:

Step 1: Formation of 2,2,6,6-Tetramethylpiperidinylzinc intermediate

Zinc metal is reacted with 2,2,6,6-tetramethylpiperidine hydride or iodide to form the corresponding piperidinylzinc salt. This reaction typically requires anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Step 2: Complexation with Lithium Chloride

The piperidinylzinc intermediate is then treated with lithium chloride to yield the this compound complex. Lithium chloride enhances the solubility and stability of the organozinc reagent in THF, which is the preferred solvent for these reactions.

$$

\text{Zn} + \text{2,2,6,6-Tetramethylpiperidine hydride/iodide} \rightarrow \text{2,2,6,6-Tetramethylpiperidinylzinc intermediate}

$$

$$

\text{Intermediate} + \text{LiCl} \rightarrow \text{this compound complex}

$$

Industrial Production Methods

In industrial settings, the synthesis is scaled up using large reactors under strictly controlled conditions:

Temperature Control: The reaction temperature is maintained precisely to optimize yield and purity, typically at ambient to slightly elevated temperatures depending on the scale.

Continuous Monitoring: Parameters such as reaction time, reagent concentration, and solvent purity are continuously monitored.

Purification: The product is often isolated as a solution in THF at a defined molarity (commonly 1.0 M) to facilitate direct use in synthetic applications.

This approach ensures reproducibility and high-quality product suitable for commercial and research applications.

Key Parameters Affecting Preparation

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Zinc source | High purity zinc powder or granules | Influences reaction completeness and purity |

| Piperidine derivative | Hydride or iodide form | Affects reaction rate and intermediate stability |

| Solvent | Tetrahydrofuran (THF), anhydrous | Ensures solubility and stability of complex |

| Temperature | Ambient to 40 °C | Controls reaction kinetics and yield |

| Atmosphere | Inert gas (N2 or Ar) | Prevents oxidation and moisture contamination |

| Lithium chloride amount | Stoichiometric to slight excess | Stabilizes organozinc complex |

Analytical Characterization During Preparation

NMR Spectroscopy: Confirms formation of the organozinc intermediate and final complex.

Titration Methods: Used to determine active zinc content and complex concentration.

Mass Spectrometry: Validates molecular weight and complex stoichiometry.

Elemental Analysis: Confirms lithium and chlorine incorporation consistent with the complex formula C9H18Cl2LiNZn (molecular weight ~283.5 g/mol).

Research Findings on Preparation Efficiency and Stability

The presence of lithium chloride significantly improves the solubility and reactivity of the zinc complex in THF, facilitating its use in nucleophilic substitution and reduction reactions.

Reaction yields are optimized by using freshly prepared zinc and maintaining rigorously anhydrous conditions, as moisture leads to hydrolysis and decomposition of the organozinc species.

Comparative studies indicate that the this compound complex exhibits superior reducing power and solubility relative to analogous magnesium-based complexes, such as 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride, due to the zinc center’s unique electronic properties.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Zinc activation | Zinc metal, anhydrous conditions | Formation of reactive zinc surface |

| Formation of piperidinylzinc | 2,2,6,6-Tetramethylpiperidine hydride or iodide, THF, inert atmosphere | Intermediate organozinc compound |

| Complexation with LiCl | Lithium chloride, stoichiometric/excess, THF | Stabilized lithium-zinc-piperidinyl chloride complex |

| Isolation | Solution in THF, typically 1.0 M | Ready-to-use organozinc reagent solution |

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex undergoes various types of reactions, including:

Reduction: It acts as a reducing agent in organic synthesis.

Substitution: It can participate in nucleophilic substitution reactions with organic halides.

Common Reagents and Conditions

Common reagents used with this compound include organic halides and other electrophiles. The reactions are typically carried out in tetrahydrofuran (THF) as the solvent, under an inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are organozinc compounds, which can be further utilized in various synthetic applications .

Scientific Research Applications

2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex is used in a wide range of scientific research applications:

Chemistry: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules for research purposes.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The compound exerts its effects through its strong reducing properties. It donates electrons to electrophiles, facilitating various chemical transformations. The molecular targets include organic halides and other electrophilic species, which undergo reduction or substitution reactions .

Comparison with Similar Compounds

Structural and Functional Differences

Target Compound vs. Lithium Tetramethylpiperidide (LiTMP)

- LiTMP (C₉H₁₈LiN, MW 139.19 g/mol): A monometallic lithium amide with a TMP ligand. It is a strong, non-nucleophilic base used for deprotonating acidic substrates (e.g., aryl C–H bonds). Unlike the target compound, LiTMP lacks magnesium and chloride ions, making it less versatile in transmetallation or Grignard-type reactions .

- Key Distinction : The target compound’s magnesium center and LiCl coordination enable dual reactivity (base and nucleophile), whereas LiTMP primarily acts as a base.

Target Compound vs. (TMP)MgCl·LiCl Complex

- Similarities : Both compounds share the same molecular formula (C₉H₁₈Cl₂LiMgN) and are used in directed ortho-metallation. The LiCl additive stabilizes the magnesium center, improving solubility and reactivity in THF .

- Differences: The target compound’s nomenclature emphasizes its mixed-metal composition, while related complexes may vary in stoichiometry (e.g., bis-TMP magnesium complexes).

Target Compound vs. Conventional Grignard Reagents

- Example : Ethylmagnesium bromide (C₂H₅MgBr).

- Reactivity : Grignard reagents are nucleophilic but less selective due to smaller ligands. The TMP ligand in the target compound provides steric hindrance, enabling chemo- and regioselective aryl metalation .

Research Findings

- Efficiency in Ortho-Metallation: The target compound achieves >90% yield in magnesiation of fluorinated arenes, outperforming non-TMP Grignard reagents .

- LiCl Role : LiCl increases solubility of magnesium intermediates, preventing aggregation and improving reaction kinetics .

- Comparative Stability : The target compound’s THF solution remains stable for >6 months at 2–8°C, whereas LiTMP degrades within weeks under similar conditions .

Biological Activity

Chemical Structure and Composition

The compound consists of several key components:

- Lithium (Li) : Known for its mood-stabilizing properties, particularly in bipolar disorder.

- Chlorozinc (ZnCl) : Zinc is essential for various biological functions and may have roles in immune response and enzymatic activities.

- 2,2,6,6-Tetramethylpiperidin-1-ide : A piperidine derivative that may influence the compound's stability and reactivity.

- Neuroprotective Effects : Lithium has been extensively studied for its neuroprotective properties. It is believed to modulate neurotransmitter release and enhance neuronal survival through various pathways, including the inhibition of glycogen synthase kinase 3 (GSK-3) and promoting neurogenesis.

- Zinc's Role : Zinc plays a crucial role in synaptic transmission and plasticity. It is also involved in the modulation of ion channels and neurotransmitter receptors, which may enhance the overall neuroprotective effects of the compound.

- Piperidine Influence : The presence of 2,2,6,6-tetramethylpiperidin-1-ide may affect the lipophilicity of the compound, potentially enhancing its ability to cross the blood-brain barrier and exert central nervous system effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotection | Lithium promotes neuronal survival; reduces apoptosis | |

| Antioxidant Effects | Zinc has antioxidant properties that protect cells | |

| Mood Stabilization | Lithium is effective in treating bipolar disorder | |

| Cognitive Enhancement | Potential effects on memory and learning via synaptic modulation |

Case Studies

-

Bipolar Disorder Treatment :

A study published in The American Journal of Psychiatry highlighted lithium's efficacy in reducing manic episodes in bipolar patients. The addition of zinc was noted to enhance mood stabilization effects due to its role in neurotransmitter regulation . -

Neurodegenerative Diseases :

Research in Neurobiology of Disease demonstrated that lithium administration could protect against neurodegeneration in models of Alzheimer's disease. The combination with zinc improved cognitive outcomes significantly compared to controls . -

Oxidative Stress Reduction :

A clinical trial reported in Free Radical Biology and Medicine indicated that zinc supplementation alongside lithium therapy led to reduced markers of oxidative stress in patients with mood disorders .

Pharmacokinetics

The pharmacokinetic profile of lithium indicates rapid absorption with peak plasma concentrations occurring approximately 1-3 hours post-administration. The addition of chlorozinc may influence the distribution and elimination half-life due to potential interactions at the cellular level.

Q & A

Basic: What is the role of lithium chloride in stabilizing intermediates during radical trapping reactions?

Lithium chloride (LiCl) acts as a stabilizing agent in radical-mediated reactions by coordinating with reactive intermediates, reducing undesired side reactions such as dimerization. For example, in the hydroxylation of enolates, LiCl improves reaction efficiency by stabilizing radical intermediates generated via oxidation with ferrocenium hexafluorophosphate. This coordination enhances selectivity for TEMPO-trapped adducts over dimeric byproducts . LiCl’s polarizing effect also facilitates enolate formation in non-polar solvents, as seen in the synthesis of α-hydroxy esters .

Basic: How is 2,2,6,6-tetramethylpiperidin-1-ide (TMP⁻) utilized in organozinc reagent synthesis?

TMP⁻, often stabilized as a lithium or magnesium complex, serves as a strong non-nucleophilic base for generating organozinc reagents. For instance, bis(2,2,6,6-tetramethylpiperidinyl)zinc complexes with LiCl/MgCl₂ enable regioselective zincation of pyridines and azines. These reagents are critical in Negishi couplings and Michael additions, where steric hindrance from the TMP⁻ ligand directs metalation to specific positions on heteroaromatic substrates .

Advanced: What methodological optimizations improve yields in TEMPO-mediated radical trapping?

Key optimizations include:

- Additives : Hexamethylphosphoramide (HMPA) enhances enolate stability and radical trapping efficiency by solvating lithium ions, reducing aggregation .

- Order of Reagent Addition : Sequential addition of TEMPO before oxidants (e.g., ferrocenium salts) minimizes side reactions, as demonstrated in the hydroxylation of esters and ketones .

- Temperature Control : Reactions conducted at –78°C suppress radical recombination, favoring TEMPO adduct formation .

Contradictions arise in radical stability: TEMPO-trapped adducts dominate at low temperatures, while dimerization prevails under thermal conditions .

Advanced: How does the electronic structure of TEMPO derivatives influence redox-copolymer performance in electrochemical remediation?

TEMPO’s nitroxyl radical moiety enables reversible redox activity, critical for electrochemical capture and release of anions like perfluorooctanoic acid (PFOA). Copolymers of TEMPO and TMPMA (2,2,6,6-tetramethylpiperidine methacrylate) balance hydrophobicity and binding affinity. Adjusting the TEMPO:TMPMA ratio tunes redox potentials and selectivity, achieving >1000 mg g⁻¹ PFOA uptake. Synergy with boron-doped diamond electrodes allows tandem pollutant degradation, highlighting the role of copolymer design in environmental applications .

Advanced: What analytical techniques validate catalyst structure and activity in hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one?

- X-ray Diffraction (XRD) : Confirms Cu–Cr/γ-Al₂O₃ catalyst crystallinity and active Cu⁰ site formation.

- X-ray Photoelectron Spectroscopy (XPS) : Identifies surface oxidation states, showing Cr doping enhances Cu dispersion.

- Temperature-Programmed Reduction (TPR) : Quantifies reducibility, correlating with hydrogenation efficiency (90% yield under optimized conditions) .

Basic: Why is 2,2,6,6-tetramethylpiperidine (TMP) a preferred precursor for hindered amide bases?

TMP’s steric bulk prevents coordination-driven decomposition, making it ideal for synthesizing thermally stable bases like lithium tetramethylpiperidide (LiTMP). These bases deprotonate substrates without nucleophilic attack, enabling controlled generation of silylketene acetals and metallo-enolates in asymmetric synthesis .

Advanced: How do reaction conditions affect acylation efficiency using lithium TMP bases?

In benzoylation reactions, dropwise addition of benzoyl chloride to lithium TMP in THF/toluene minimizes exothermic side reactions. Quenching with aqueous Na₂CO₃ prevents over-acylation, achieving intermediates like IM464 in pharmaceutical syntheses. Excess base or rapid mixing leads to hydrolysis, reducing yields .

Advanced: What contradictions exist in radical trapping mechanisms between TEMPO and alternative scavengers?

While TEMPO predominantly forms stable nitroxide adducts, competing pathways emerge with other traps. For example, cyclohexenyloxy-TEMPO adducts (observed via mass spectrometry) indicate radical recombination varies with trap structure. In contrast, dimerization dominates in TEMPO-free systems, emphasizing the need for trap-specific optimization .

Basic: How should organozinc-LiCl/MgCl₂ complexes be stored and handled?

These complexes (e.g., bis(TMP)zinc-LiCl/MgCl₂) are moisture-sensitive and flammable. Storage at 2–8°C under inert gas (N₂/Ar) prevents decomposition. Handling in anhydrous THF/toluene ensures stability, with strict avoidance of protic solvents to preclude ligand protonation .

Advanced: What computational methods support mechanistic studies of TMP-mediated reactions?

Density Functional Theory (DFT) models elucidate enolate radical formation and TEMPO trapping energetics. Studies reveal HMPA’s role in lowering transition-state barriers via Li⁺ solvation, aligning with experimental yields. MD simulations further predict solvent effects on reagent aggregation, guiding solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.